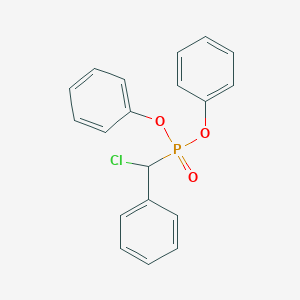

Diphenyl alpha-Chlorobenzylphosphonate

Description

Significance of Organophosphorus Compounds in Advanced Synthetic Methodologies

Organophosphorus compounds are crucial structural motifs with extensive applications in organic synthesis, materials science, agriculture, and medicinal chemistry. rsc.org Their diverse chemical properties, including variable oxidation states and metal-binding capabilities, establish them as a uniquely adaptable family of chemicals. longdom.org In synthetic chemistry, they are instrumental as ligands for transition metal complexes, which are widely used in asymmetric catalysis to form C-H and C-C bonds. mdpi.com

The development of novel and efficient methods for synthesizing organophosphorus compounds is an active area of research. nih.govunibo.it Modern synthetic strategies aim to be cost-effective, environmentally friendly, and capable of producing stereoselective products. longdom.org The versatility of organophosphorus compounds is further demonstrated by their role as intermediates in the synthesis of complex molecules and bioactive natural products. longdom.org

Scope of α-Chlorobenzylphosphonates in Chemical Research and Development

Within the broader category of organophosphorus compounds, α-chlorobenzylphosphonates are particularly valuable intermediates. These compounds are often synthesized from their corresponding α-hydroxyphosphonates. mdpi.comnih.govresearchgate.net The conversion of the hydroxyl group to a chlorine atom enhances the reactivity of the α-carbon, making it a good leaving group in nucleophilic substitution reactions. mdpi.com

This enhanced reactivity allows for the introduction of a wide variety of functional groups at the α-position, leading to the synthesis of diverse derivatives such as α-aminophosphonates, which are known for their potential biological activity. mdpi.comnih.govresearchgate.net The Pudovik reaction, which involves the addition of a P-H bond across a C=O or C=N double bond, is a common method for preparing the α-hydroxyphosphonate precursors to α-chlorobenzylphosphonates. beilstein-journals.orgnih.govbeilstein-journals.org

Structural Basis for Reactivity of Diphenyl α-Chlorobenzylphosphonate

The reactivity of diphenyl α-chlorobenzylphosphonate is primarily dictated by the electronic and steric effects of its constituent groups. The key structural features influencing its chemical behavior are the phosphonate (B1237965) group, the chlorine atom at the α-carbon, and the phenyl groups attached to the phosphorus and the α-carbon.

The phosphonate group, with its electron-withdrawing nature, polarizes the P-C bond and increases the acidity of the α-proton. The chlorine atom, being a good leaving group, makes the α-carbon an electrophilic center, susceptible to attack by nucleophiles. This is analogous to the reactivity of α-haloketones, where the carbonyl group enhances the polarity of the carbon-halogen bond. nih.gov

The presence of bulky phenyl groups on both the phosphorus atom and the benzylic carbon can sterically hinder the approach of nucleophiles, influencing the stereochemical outcome of reactions. The interplay of these electronic and steric factors governs the reaction pathways and product distributions in synthetic transformations involving diphenyl α-chlorobenzylphosphonate.

Properties of Diphenyl α-Chlorobenzylphosphonate

| Property | Value |

| CAS Number | 58263-67-5 |

| Molecular Formula | C19H16ClO3P |

| Appearance | White to Almost white powder to crystal |

| Purity | >98.0% |

| Melting Point | 80.0 to 84.0 °C |

This data is based on information from Tokyo Chemical Industry Co., Ltd. tcichemicals.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[chloro(diphenoxyphosphoryl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClO3P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRZPFCYQMGZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298871 | |

| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58263-67-5 | |

| Record name | NSC126664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Elucidation of Diphenyl α Chlorobenzylphosphonate

Nucleophilic Substitution Pathways Involving the α-Chloro Moiety

The reactivity at the α-carbon of Diphenyl α-chlorobenzylphosphonate is overwhelmingly dictated by the acidity of the α-hydrogen rather than direct nucleophilic substitution at the carbon-chlorine bond. The electron-withdrawing nature of the adjacent diphenylphosphonate group [-(P=O)(OPh)₂] and the phenyl ring significantly increases the acidity of the C-H bond. Consequently, the primary reaction pathway initiated by bases is not a direct Sₙ2 displacement of the chloride ion.

Instead, the compound undergoes a facile deprotonation upon treatment with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form a resonance-stabilized phosphonate (B1237965) carbanion. This deprotonation is the key step that unlocks the nucleophilic character of the α-carbon.

While direct Sₙ2 substitution on the α-carbon is not the favored pathway, the chlorine atom is crucial as a synthetic handle in the preparation of the parent phosphonate, often via reactions like the Michaelis-Arbuzov reaction. However, in the context of the reactivity of the title compound itself, its role is largely supplanted by the reactivity of the highly stabilized carbanion intermediate formed via deprotonation. Studies on related phosphonamidic chlorides show that when direct substitution at phosphorus is sterically hindered, mechanisms involving α-proton abstraction can dominate. rsc.org This highlights the inherent preference for deprotonation in systems with acidic α-hydrogens.

Carbon-Carbon Bond Forming Transformations

The phosphonate carbanion generated from Diphenyl α-chlorobenzylphosphonate is a powerful nucleophile, making it a valuable reagent for constructing new carbon-carbon bonds. Its primary application lies in olefination reactions, though it can also react with other classes of electrophiles.

The most prominent carbon-carbon bond-forming transformation involving Diphenyl α-chlorobenzylphosphonate is the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.com This reaction involves the condensation of the phosphonate carbanion with an aldehyde or ketone to produce an alkene, representing a vital tool in synthetic organic chemistry for the stereoselective synthesis of C=C double bonds. organic-chemistry.org

The mechanism of the Horner-Wadsworth-Emmons reaction is a well-studied, multi-step process that begins with the formation of the key phosphonate carbanion intermediate.

Deprotonation: A base removes the acidic proton from the α-carbon to yield the nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates known as betaines or α-alkoxy-β-hydroxyphosphonates. wikipedia.org

Intermediate Equilibration: The formation of the betaine (B1666868) intermediates is often reversible. This reversibility allows the intermediates to equilibrate, which is a critical factor in determining the final stereochemical outcome of the alkene product.

Oxaphosphetane Formation: The betaine intermediates undergo intramolecular cyclization to form four-membered ring intermediates called oxaphosphetanes.

Syn-Elimination: The oxaphosphetane decomposes via a stereospecific syn-elimination pathway, breaking the C-O and P-C bonds to form the final alkene and a water-soluble diphenyl phosphate (B84403) salt byproduct. The ease of removal of this phosphate byproduct is a significant advantage of the HWE reaction over the classical Wittig reaction. organic-chemistry.org

The stereoselectivity of the reaction (i.e., the ratio of E- to Z-alkenes) is determined by the relative rates of intermediate equilibration and elimination.

The nature of the ester groups on the phosphorus atom exerts a profound influence on the reactivity and, most importantly, the stereoselectivity of the HWE reaction. The diphenyl esters in Diphenyl α-chlorobenzylphosphonate play a crucial electronic and steric role.

Electron-withdrawing ester groups, such as trifluoroethyl or phenyl groups, increase the acidity of the α-proton and accelerate the final elimination step from the oxaphosphetane intermediate. wikipedia.org This acceleration can prevent the complete equilibration of the betaine intermediates, leading to kinetic control of the product distribution. The Still-Gennari modification of the HWE reaction specifically utilizes phosphonates with electron-withdrawing esters (e.g., bis(2,2,2-trifluoroethyl)) in conjunction with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) to favor the formation of Z-alkenes. wikipedia.org The diphenyl ester groups function similarly, promoting the formation of Z-isomers from aromatic aldehydes under appropriate conditions. In contrast, bulky alkyl ester groups (e.g., isopropyl) tend to slow down the elimination step, allowing for thermodynamic equilibration of the intermediates, which typically favors the formation of the more stable E-alkene. mdpi.com

| Phosphonate Ester Group (OR) | Typical Base/Conditions | Electronic/Steric Effect | Predominant Alkene Isomer |

|---|---|---|---|

| Diethyl | NaH, THF | Less bulky, weakly electron-donating | E-alkene (thermodynamic control) |

| Diisopropyl | NaH, THF | Bulky, weakly electron-donating | E-alkene (thermodynamic control) |

| Bis(2,2,2-trifluoroethyl) | KHMDS, 18-crown-6, THF | Strongly electron-withdrawing | Z-alkene (kinetic control) |

| Diphenyl | KHMDS, THF | Electron-withdrawing, bulky | Z-alkene (kinetic control) |

While aldehydes and ketones are the most common electrophilic partners for the carbanion derived from Diphenyl α-chlorobenzylphosphonate, its high nucleophilicity allows it to react with other classes of electrophiles. A notable alternative transformation is the alkylation of the phosphonate carbanion. mdpi.comwikipedia.org

In this reaction, the carbanion is generated under standard conditions and is then intercepted by an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), instead of a carbonyl compound. This results in the formation of a new carbon-carbon bond at the α-position, yielding a more substituted phosphonate product. This pathway provides a method for elaborating the phosphonate structure and serves as a complementary reaction to olefination. The choice of electrophile dictates the final product, allowing for divergent synthesis from a common carbanion intermediate.

| Electrophile Type | Example Electrophile | Reaction Pathway | Product Class |

|---|---|---|---|

| Aldehyde/Ketone | Benzaldehyde (B42025) | Horner-Wadsworth-Emmons Olefination | Alkene (Stilbene) |

| Alkyl Halide | Methyl Iodide | Alkylation | α-Substituted Phosphonate |

| Epoxide | Styrene Oxide | Ring-opening Alkylation | γ-Hydroxy Phosphonate |

Horner-Wadsworth-Emmons Olefination Reactions

Intramolecular Rearrangements and Cascade Processes

Specific intramolecular rearrangements of Diphenyl α-chlorobenzylphosphonate are not extensively documented in the literature. However, rearrangements are known to occur in structurally related α-functionalized phosphonates. For instance, α-hydroxyphosphonates can undergo a base-catalyzed rearrangement to form phosphate esters, indicating the potential for skeletal reorganization within this class of compounds under certain conditions. mdpi.com

The Horner-Wadsworth-Emmons reaction itself can be viewed as a well-defined cascade process. A cascade reaction is a sequence of two or more transformations that occur consecutively in a single pot without the isolation of intermediates. The HWE olefination perfectly fits this description: a single set of reagents (phosphonate, base, and carbonyl compound) initiates a cascade of deprotonation, nucleophilic addition, cyclization, and elimination to convert the starting materials into the final alkene product in one synthetic operation. This inherent efficiency is a hallmark of the reaction's synthetic utility.

Impact of Substituent Effects on Reaction Selectivity and Efficiency

The reactivity of diphenyl α-chlorobenzylphosphonate in nucleophilic substitution reactions is significantly influenced by the nature and position of substituents on the benzyl aromatic ring. These substituents can alter the electronic properties of the benzylic carbon, which is the reaction center, thereby affecting the rate of reaction (efficiency) and the distribution of products (selectivity). The electronic influence of these substituents is often quantitatively evaluated through Linear Free Energy Relationships (LFERs), such as the Hammett equation, which correlates reaction rates with substituent constants (σ).

The mechanism of nucleophilic substitution at the benzylic carbon of α-chlorobenzylphosphonates can range from a fully concerted S(_N)2 pathway to a stepwise S(_N)1 pathway involving a carbocation intermediate. The prevailing mechanism is highly dependent on the ability of substituents on the phenyl ring to stabilize or destabilize the transition state.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH(_3)) and methyl (-CH(_3)), when positioned at the para or ortho positions, can stabilize a developing positive charge on the benzylic carbon through resonance and inductive effects. This stabilization favors a more S(_N)1-like mechanism, proceeding through a carbocationic intermediate. Research on the formation of α-chlorobenzylphosphonates from their corresponding α-hydroxybenzylphosphonate precursors has shown that the presence of a 4-methoxy group facilitates the formation of the chloro-derivative, which is consistent with the stabilization of a positive charge at the reaction center.

The efficiency of the reaction, often measured by the reaction rate or yield, is therefore highly dependent on the electronic nature of the substituent. A hypothetical representation of how reaction rates might vary with different para-substituents in a reaction proceeding via a mixed S(_N)1/S(_N)2 mechanism is presented below.

Table 1: Hypothetical Relative Reaction Rates for the Substitution of para-Substituted Diphenyl α-Chlorobenzylphosphonate

| Substituent (X) | Hammett Constant (σ_p) | Expected Dominant Mechanism | Hypothetical Relative Rate (k_rel) |

|---|---|---|---|

| -OCH₃ | -0.27 | Sₙ1-like | 5.8 |

| -CH₃ | -0.17 | Sₙ1-like | 2.5 |

| -H | 0.00 | Mixed Sₙ1/Sₙ2 | 1.0 |

| -Cl | 0.23 | Sₙ2-like | 0.6 |

| -NO₂ | 0.78 | Sₙ2-like | 0.1 |

This table is illustrative and presents hypothetical data based on established principles of physical organic chemistry to demonstrate the expected trend. Actual experimental values may vary.

Reaction selectivity can also be influenced by the substituents. For instance, in reactions with ambident nucleophiles (nucleophiles with two reactive sites), the electronic nature of the substrate can influence which site of the nucleophile attacks the benzylic carbon. A more carbocationic (S(_N)1-like) intermediate, favored by electron-donating groups, might react preferentially with the more electronegative and harder nucleophilic site (e.g., oxygen over sulfur). In contrast, a more concerted S(_N)2 reaction, favored by electron-withdrawing groups, might show a preference for the softer nucleophilic site.

Furthermore, the stability of the potential carbocationic intermediate can affect the stereochemical outcome of the reaction. A more stable and longer-lived carbocation will lead to a racemic mixture of products, as the nucleophile can attack from either face of the planar carbocation. A reaction proceeding through a more S(_N)2-like mechanism will result in an inversion of stereochemistry at the benzylic carbon.

The efficiency of the reaction can also be quantified by the reaction yield under specific conditions. The following table provides a hypothetical illustration of how product yields might change with different substituents in a competitive reaction scenario.

Table 2: Hypothetical Product Yields for the Reaction of para-Substituted Diphenyl α-Chlorobenzylphosphonate with a Nucleophile

| Substituent (X) | Expected Mechanism | Hypothetical Yield of Substitution Product (%) | Hypothetical Yield of Side-Products (%) |

|---|---|---|---|

| -OCH₃ | Sₙ1-like | 92 | 8 |

| -CH₃ | Sₙ1-like | 85 | 15 |

| -H | Mixed Sₙ1/Sₙ2 | 78 | 22 |

| -Cl | Sₙ2-like | 70 | 30 |

| -NO₂ | Sₙ2-like | 65 | 35 |

This table is illustrative and presents hypothetical data based on established principles of physical organic chemistry to demonstrate the expected trend. Actual experimental values may vary.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the local chemical environment of phosphorus in organophosphorus compounds.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Diphenyl alpha-Chlorobenzylphosphonate is expected to be complex, with signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the two phenyl ester groups and the benzyl (B1604629) group would likely appear in the range of 7.0-7.6 ppm. Due to the varied electronic environments, these signals would present as a series of overlapping multiplets. The methine proton (α-CH), being adjacent to a chlorine atom, a phosphorus atom, and a phenyl ring, is expected to resonate as a doublet further downfield, a result of coupling with the phosphorus nucleus (²JP-H).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (C₆H₅-P, C₆H₅O) | ~7.0 - 7.6 | Multiplet (m) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbons of the phenyl rings would generate multiple signals in the aromatic region (~120-150 ppm). The ipso-carbons (the carbons directly attached to the oxygen or phosphorus atoms) would show distinct chemical shifts and may exhibit coupling to the phosphorus atom. The most characteristic signal would be that of the α-carbon, which is bonded to chlorine. This carbon is expected to be significantly downfield and would appear as a doublet due to one-bond coupling with the phosphorus nucleus (¹JP-C).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) |

|---|---|---|

| Aromatic Carbons | ~120 - 150 | Singlets or Doublets |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a highly specific technique for phosphorus-containing compounds. For a phosphonate (B1237965) ester like this compound, a single resonance is expected. The chemical shift provides insight into the oxidation state and coordination environment of the phosphorus atom. For similar phosphonates, the chemical shift typically appears in a characteristic region of the spectrum, confirming the P(V) oxidation state.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern would likely involve the loss of a chlorine atom, phenoxy groups, or the benzyl group, providing further structural confirmation.

HPLC-MS combines the separation power of HPLC with the detection capabilities of MS. This technique would be used to assess the purity of the compound and to study its stability. A typical analysis would show a single major peak in the chromatogram corresponding to the mass-to-charge ratio of the protonated molecule [M+H]⁺.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

EPR spectroscopy is a technique used to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, its radical intermediates could be generated through specific chemical reactions or photolysis. For instance, the homolytic cleavage of the C-Cl bond could generate a phosphorus-stabilized carbon-centered radical. The EPR spectrum of such an intermediate would be characterized by hyperfine coupling of the unpaired electron with the ³¹P nucleus, resulting in a doublet signal. Further coupling to nearby protons could lead to more complex splitting patterns, providing detailed information about the structure of the radical intermediate.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying reaction mechanisms due to its balance of accuracy and computational cost. For Diphenyl alpha-Chlorobenzylphosphonate, DFT studies can elucidate the pathways of its formation and subsequent reactions.

For instance, the synthesis of α-chlorobenzylphosphonates can occur from the corresponding α-hydroxybenzylphosphonates. DFT calculations can model the reaction pathway of such a transformation, identifying key intermediates and transition states. nih.gov While specific studies on this compound are not prevalent in the literature, research on analogous reactions, such as the Arbuzov reaction, has been conducted using DFT. These studies show that the reaction typically proceeds in stages, including a nucleophilic attack followed by the interaction of a methyl group with the halide. chemrxiv.org

A theoretical study on the reaction of triphenyl phosphite (B83602) with β-nitrostyrene highlights how DFT can be used to evaluate plausible reaction mechanisms by comparing their energetic profiles. researchgate.net Similar approaches could be applied to understand the reactivity of Diphenyl alpha--Chlorobenzylphosphonate. For example, in a hypothetical reaction, DFT could be used to calculate the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

A typical DFT study of a reaction mechanism would involve the parameters outlined in the table below.

| Parameter | Description | Typical Values/Methods for Phosphonates |

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | A set of functions to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), def2-TZVP |

| Solvation Model | Accounts for the effect of the solvent. | PCM (Polarizable Continuum Model), SMD |

| Calculation Type | Determines the goal of the computation. | Geometry Optimization, Frequency Calculation, Transition State Search (e.g., QST2, QST3) |

Molecular Modeling and Electronic Structure Calculations

Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules. For this compound, molecular modeling can be used to determine its preferred three-dimensional structure and to calculate its electronic properties.

Electronic structure calculations, often performed using ab initio or DFT methods, can provide detailed information about the distribution of electrons within the molecule. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and its behavior in electronic applications. For example, organophosphorus compounds have been investigated for their use in electronic devices like organic light-emitting diodes (OLEDs). rsc.org

The following table illustrates the kind of electronic properties that can be calculated.

| Property | Description | Potential Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to chemical reactivity and stability. | A larger gap suggests higher stability. |

| Mulliken Charges | A method for estimating partial atomic charges. | Reveals the polarity of bonds and potential sites for electrostatic interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org Mapping the PES is fundamental to understanding chemical reactions, as it allows for the identification of stable molecules (minima), transition states (saddle points), and the pathways connecting them. researchgate.net

For this compound, a PES could be mapped for various processes, such as conformational changes or reactions. For example, the rotation around the P-C or C-C bonds would create a one-dimensional PES (a potential energy curve), revealing the energy barriers for these rotations. For a chemical reaction, such as a substitution at the α-carbon, a multi-dimensional PES would be required to describe the breaking and forming of bonds.

The key features of a potential energy surface are summarized in the table below.

| Feature | Description | Relevance to this compound |

| Minima | Points on the PES corresponding to stable or metastable structures (reactants, products, intermediates). | Would represent the equilibrium geometries of different conformers. |

| Saddle Points | Points that are maxima in one direction and minima in others, representing transition states. | Would represent the highest energy point along a reaction pathway. |

| Reaction Path | The lowest energy path connecting reactants and products through a transition state. | Describes the mechanism of a reaction involving the molecule. |

Conformational Analysis and Stereoelectronic Effects

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with multiple rotatable bonds, a thorough conformational analysis is necessary to identify the most stable conformers. This can be achieved through computational methods that systematically rotate bonds and calculate the energy of each resulting conformation.

Stereoelectronic effects are interactions between orbitals that depend on the geometry of the molecule. baranlab.org These effects can have a significant impact on the conformation and reactivity of a molecule. In organophosphorus compounds, stereoelectronic effects such as hyperconjugation involving the phosphorus atom can influence bond lengths, bond angles, and rotational barriers. acs.org

A conformational analysis of this compound would focus on the dihedral angles around the key single bonds, as listed in the table below.

| Dihedral Angle | Description | Expected Influence on Stability |

| O-P-C-Cl | Rotation around the P-C bond. | Influenced by steric hindrance between the phenyl groups on the phosphorus and the substituents on the carbon, as well as stereoelectronic effects. |

| P-C-C-C (benzyl) | Rotation of the benzyl (B1604629) group. | Steric interactions between the phosphonate (B1237965) group and the phenyl ring of the benzyl moiety will be significant. |

| C-O-P-C | Rotation of the phenyl groups on the phosphate (B84403). | The orientation of these groups will affect the overall shape and packing of the molecule in the solid state. |

Analysis of Intermolecular Interactions and Supramolecular Architecture

In the solid state, molecules of this compound will pack in a specific arrangement, forming a crystal lattice. The nature of this packing, or supramolecular architecture, is determined by the intermolecular interactions between the molecules. These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds involving the chlorine atom or the aromatic rings.

Computational methods can be used to analyze and quantify these interactions. For example, the Cambridge Structural Database (CSD) can be used to find similar crystal structures and analyze the prevalence of certain interaction motifs. mdpi.com Quantum chemical calculations can also be used to calculate the energies of different intermolecular interactions. Understanding these interactions is crucial for predicting the crystal structure and physical properties of the solid material.

The types of intermolecular interactions that could be important for this compound are outlined in the table below.

| Interaction Type | Description | Potential Role in the Supramolecular Architecture |

| π-π Stacking | Attractive interaction between the aromatic rings of the phenyl and benzyl groups. | Can lead to the formation of stacked columns or layers in the crystal structure. |

| C-H···π Interactions | Interaction between a C-H bond and the face of an aromatic ring. | Can contribute to the overall stability of the crystal packing. |

| Halogen Bonding | A non-covalent interaction involving the chlorine atom as a Lewis acidic region. | May influence the directionality of the packing. |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the molecules, particularly around the polar P=O bond. | Will play a significant role in the overall arrangement of the molecules in the crystal lattice. |

Applications of Diphenyl α Chlorobenzylphosphonate in Contemporary Organic Synthesis

Strategic Reagent in Olefination for Diverse Molecular Architectures

Diphenyl α-chlorobenzylphosphonate is a well-established reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. This reaction involves the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then reacts with a carbonyl compound (an aldehyde or ketone) to yield an alkene. A significant advantage of the HWE reaction using reagents like diphenyl α-chlorobenzylphosphonate is its propensity to form the thermodynamically more stable (E)-alkene with high selectivity, particularly with aromatic aldehydes.

The utility of diphenyl α-chlorobenzylphosphonate in the HWE reaction extends to the synthesis of a variety of stilbenes and their analogues, which are compounds with significant biological and material science applications. For instance, it has been employed in the synthesis of resveratrol (B1683913) analogues, a class of compounds known for their potential health benefits, including anticancer and antioxidant properties. The reaction typically proceeds under basic conditions, with common bases including sodium hydride, potassium tert-butoxide, or potassium hydroxide, in solvents like tetrahydrofuran (B95107) (THF) or acetonitrile.

The versatility of this reagent is further demonstrated in its reaction with a broad range of aldehydes, including those bearing various functional groups. This tolerance allows for the construction of complex olefinic structures. For example, the olefination of heterocyclic aldehydes provides access to heteroaryl-substituted alkenes, which are prevalent motifs in pharmaceuticals and agrochemicals. Furthermore, the synthesis of trisubstituted alkenes, which can be challenging to prepare stereoselectively, can be achieved using derivatives of this phosphonate.

| Aldehyde | Base/Solvent | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde (B42025) | NaH/THF | Stilbene | >90 | >99:1 |

| 4-Methoxybenzaldehyde | KOtBu/THF | 4-Methoxystilbene | High | Predominantly E |

| 2-Nitrobenzaldehyde | KOH/CH3CN | 2-Nitrostilbene | Good | High E-selectivity |

| Cinnamaldehyde | NaH/THF | 1,4-Diphenyl-1,3-butadiene | Moderate | - |

| 3,4,5-Trimethoxybenzaldehyde | Various | Combretastatin Analogues | Variable | - |

Building Block for Highly Functionalized Organophosphorus Compounds

Beyond its role in olefination, the chlorine atom in diphenyl α-chlorobenzylphosphonate serves as a handle for introducing further functionality through nucleophilic substitution reactions. This reactivity allows it to be a valuable building block for the synthesis of a variety of highly functionalized organophosphorus compounds.

A key transformation is the reaction with nitrogen-based nucleophiles to generate α-aminobenzylphosphonates. These compounds are important as they are phosphonate analogues of α-amino acids and often exhibit interesting biological activities, including as enzyme inhibitors. For example, reaction with sodium azide (B81097) followed by reduction of the resulting α-azidobenzylphosphonate provides a route to the corresponding α-aminophosphonate. Direct substitution with primary or secondary amines, often under basic conditions, can also be employed to synthesize a range of N-substituted α-aminophosphonates.

Furthermore, the diphenyl phosphonate ester can be hydrolyzed under acidic conditions to yield the corresponding α-chlorobenzylphosphonic acid. This transformation is significant as phosphonic acids are known to be potent inhibitors of various enzymes by mimicking the tetrahedral transition state of substrate hydrolysis. The ability to generate both the phosphonic acid and introduce diverse amino functionalities highlights the utility of diphenyl α-chlorobenzylphosphonate as a versatile precursor for bioactive molecules.

| Nucleophile | Reaction Conditions | Product Type | Potential Application |

| Sodium Azide (NaN3) | DMF, heat | α-Azidobenzylphosphonate | Precursor to α-aminophosphonates |

| Ammonia (NH3) | Alcoholic solution | α-Aminobenzylphosphonate | Peptidomimetics, Enzyme inhibitors |

| Primary/Secondary Amines | Base, Solvent | N-substituted α-Aminobenzylphosphonates | Bioactive compound synthesis |

| Water (Acidic Hydrolysis) | Conc. HCl, reflux | α-Chlorobenzylphosphonic Acid | Enzyme inhibitor precursor |

Development of Phosphonate-Containing Scaffolds in Synthetic Methodologies

The structural features of diphenyl α-chlorobenzylphosphonate make it an attractive starting material for the development of more complex molecular scaffolds containing the phosphonate moiety. These scaffolds can serve as key intermediates in the synthesis of a wide array of target molecules, including those with therapeutic potential.

The bifunctional nature of diphenyl α-chlorobenzylphosphonate (possessing both the reactive chloro group and the phosphonate ester) allows for sequential or one-pot multi-component reactions to build intricate structures. For instance, the initial olefination reaction can be followed by modifications of the newly formed double bond or other functional groups present in the molecule.

An emerging application is in the construction of phosphonate-based linkers for solid-phase synthesis. The phosphonate group can be anchored to a solid support, and the chloro group can be used as a point of attachment for the growing molecule. This approach is valuable in combinatorial chemistry for the rapid generation of libraries of compounds for biological screening. The stability of the phosphonate linkage under various reaction conditions, coupled with the reactivity of the benzylic chloride, provides a robust platform for the synthesis of peptides and other oligomers.

Utility in Catalysis and Ligand Design for Organometallic Transformations

While direct applications of diphenyl α-chlorobenzylphosphonate in catalysis are not extensively documented, its derivatives hold significant potential in the design of novel ligands for organometallic transformations. The phosphorus atom in the phosphonate can be reduced to a phosphine (B1218219), a key functional group in a vast number of catalytic ligands.

The synthesis of chiral phosphine ligands is of particular interest for asymmetric catalysis. Although challenging, the conversion of the phosphonate to a chiral phosphine would open up avenues for its use in enantioselective reactions. For example, derivatization at the benzylic position followed by reduction of the phosphonate could lead to novel P-N (phosphine-nitrogen) or other bidentate ligands. These ligands could then be complexed with transition metals such as palladium or rhodium to create catalysts for cross-coupling reactions, hydrogenations, and other important transformations.

The development of palladium complexes with phosphine-containing ligands is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The design of new ligands is crucial for expanding the scope and improving the performance of these catalytic systems. While the direct conversion of diphenyl α-chlorobenzylphosphonate to catalytically active ligands is an area that requires further exploration, the inherent functionality of the molecule provides a promising starting point for the development of the next generation of catalysts.

Future Research Trajectories in Diphenyl α Chlorobenzylphosphonate Chemistry

Exploration of Novel Synthetic Protocols for Enhanced Efficiency and Sustainability

The traditional synthesis of α-halobenzylphosphonates often relies on methods that can be improved in terms of efficiency and environmental impact. Future research will increasingly focus on the development of novel synthetic protocols that prioritize sustainability. A promising direction is the adoption of green chemistry principles, such as the use of benign solvents and catalytic systems. For instance, an expedient and efficient protocol for the synthesis of benzyl (B1604629) phosphonates has been developed using a KI/K2CO3 catalytic system in polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. frontiersin.org This approach proceeds smoothly at room temperature, offering excellent selectivity and yield while avoiding volatile and toxic organic solvents. frontiersin.org

Further research is anticipated in the exploration of novel catalytic methods for the crucial C-P bond formation. Transition-metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis, offer significant potential. While palladium and nickel catalysts are well-established for C-P bond formation, the use of more economical and less toxic copper catalysts is a growing area of interest. rsc.org The development of copper-catalyzed C-P bond formation reactions could provide a more sustainable alternative for the synthesis of diphenyl α-chlorobenzylphosphonate and its derivatives. rsc.org Additionally, catalyst-free methods, such as those utilizing ultrasound, have shown promise for the synthesis of related α-aminophosphonates and could be adapted for α-chlorobenzylphosphonates to reduce reliance on metal catalysts and simplify purification procedures. rsc.org

The table below summarizes some emerging sustainable synthetic strategies applicable to the synthesis of benzylphosphonates.

| Synthetic Strategy | Key Features | Potential Advantages for Diphenyl α-Chlorobenzylphosphonate Synthesis |

| PEG/KI Catalytic System | Utilizes a benign and recyclable solvent (PEG-400) and an inexpensive, non-toxic catalyst (KI/K2CO3). frontiersin.org | Avoids volatile organic compounds, operates at room temperature, high yield and selectivity. frontiersin.org |

| Copper-Catalyzed C-P Bond Formation | Employs a less expensive and less toxic transition metal catalyst compared to palladium or nickel. rsc.org | Increased sustainability and cost-effectiveness of the synthesis. rsc.org |

| Ultrasound-Assisted Synthesis | Catalyst-free reaction conditions, often performed under solvent-free or aqueous conditions. rsc.org | Reduced environmental impact, simplified workup and purification. rsc.org |

Unveiling Uncharted Reactivity and Mechanistic Complexity

While the fundamental reactivity of diphenyl α-chlorobenzylphosphonate is understood, there remains a significant opportunity to uncover new reaction pathways and gain a deeper understanding of its mechanistic intricacies. Future research will likely focus on exploring its reactivity with a wider range of nucleophiles and electrophiles, potentially leading to the discovery of novel transformations.

A key area of investigation will be the detailed mechanistic analysis of its reactions using a combination of experimental and computational techniques. For instance, an unexpected reaction of α-hydroxy-benzylphosphonates with dialkyl phosphites was elucidated through DFT calculations, revealing a novel proton transfer network. acs.org Similar in-depth studies on diphenyl α-chlorobenzylphosphonate could reveal subtle mechanistic details that can be exploited for synthetic advantage. The influence of substituents on the benzyl ring on reaction rates and mechanisms is another area ripe for exploration, as demonstrated by studies on the reactivity of substituted α-hydroxy-benzylphosphonates. acs.org

Furthermore, the potential for diphenyl α-chlorobenzylphosphonate to participate in cascade reactions, where a single synthetic operation generates significant molecular complexity, is an exciting prospect. By carefully designing reaction conditions and substrates, it may be possible to trigger a sequence of bond-forming events initiated by the reaction of the α-chloro group or the phosphonate (B1237965) moiety.

Advancement in Computational Design of Phosphonate-Based Reagents

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Future research on diphenyl α-chlorobenzylphosphonate will undoubtedly leverage advancements in computational methods to design new reagents with tailored properties. DFT calculations can provide valuable insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reaction mechanisms of phosphonate compounds. ulpgc.esresearchgate.net

Conceptual DFT studies on phosphonate dimers have provided a deeper understanding of the non-covalent interactions that can influence their behavior. ulpgc.es Such computational approaches can be applied to model the interactions of diphenyl α-chlorobenzylphosphonate with other molecules, aiding in the design of catalysts and reaction conditions that favor specific outcomes. Moreover, DFT can be used to predict the impact of substituents on the electronic and steric properties of the molecule, guiding the synthesis of derivatives with fine-tuned reactivity. vub.be

The development of databases of computed steric and electronic properties for various functional groups will also be a valuable resource for the computational design of novel phosphonate-based reagents. nih.govnih.govchemrxiv.org By combining these computational tools with experimental validation, researchers can accelerate the discovery and optimization of new applications for diphenyl α-chlorobenzylphosphonate and its analogues.

The following table highlights key quantum chemical descriptors that can be computationally investigated to understand and predict the reactivity of phosphonate reagents.

| Quantum Chemical Descriptor | Information Provided | Relevance to Reagent Design |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of a molecule. | A smaller gap generally suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MESP) | Reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack. | Helps in predicting the regioselectivity of reactions. |

| Natural Bond Orbital (NBO) Analysis | Describes the bonding interactions and charge transfer between orbitals. | Provides insights into the nature of chemical bonds and intermolecular interactions. researchgate.net |

| Reaction Energy Profiles | Maps the energy changes along a reaction coordinate, identifying transition states and intermediates. rsc.org | Elucidates reaction mechanisms and predicts the feasibility of a proposed transformation. rsc.org |

Development of Highly Substituted and Functionalized Derivatives with Tunable Properties

The versatility of the diphenyl α-chlorobenzylphosphonate scaffold provides a platform for the development of a wide array of derivatives with tunable properties. Future research will focus on the synthesis of highly substituted and functionalized analogues to modulate their steric and electronic characteristics for specific applications. By introducing various substituents on the phenyl rings of the phosphonate group or the benzyl moiety, it is possible to fine-tune properties such as solubility, thermal stability, and reactivity.

The electronic tuning of reagents has been shown to be an effective strategy for controlling site-selectivity in complex molecules. researchgate.net This principle can be applied to the design of functionalized diphenyl α-chlorobenzylphosphonate derivatives to achieve specific reaction outcomes. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electrophilicity of the benzylic carbon, thereby influencing the rate and selectivity of nucleophilic substitution reactions.

Furthermore, the incorporation of additional functional groups, such as hydroxyl, amino, or carboxylic acid moieties, can impart new properties and open up possibilities for post-synthetic modification. acs.org These functionalized derivatives could serve as building blocks for the synthesis of more complex molecules, including bioactive compounds and advanced materials. The development of a library of diphenyl α-chlorobenzylphosphonate derivatives with diverse functionalities will significantly expand their synthetic utility.

Integration into New Areas of Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of phosphonates make them attractive building blocks for the construction of novel materials and supramolecular assemblies. Future research will explore the integration of diphenyl α-chlorobenzylphosphonate and its derivatives into emerging areas of materials science. Phosphonate-based materials have shown promise in a variety of applications, including energy storage. acs.orgresearchgate.netacs.orgresearchgate.net For instance, nanoporous metal phosphates derived from phosphonates have been investigated as high-performance electrode materials for supercapacitors and lithium-ion batteries. acs.orgresearchgate.netacs.org

In the realm of supramolecular chemistry, the ability of phosphonate groups to coordinate with metal ions and participate in hydrogen bonding makes them ideal components for the self-assembly of well-defined architectures. acs.orgrsc.org The introduction of functional groups onto the diphenyl α-chlorobenzylphosphonate scaffold can provide specific recognition sites for the construction of complex supramolecular structures. researchgate.net These assemblies could find applications in areas such as catalysis, sensing, and drug delivery.

The development of metal-organic frameworks (MOFs) incorporating phosphonate linkers is another exciting avenue of research. vub.be The robustness and tunable porosity of phosphonate-based MOFs make them promising candidates for gas storage and separation. By utilizing functionalized diphenyl α-chlorobenzylphosphonate derivatives as linkers, it may be possible to create MOFs with tailored properties and functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diphenyl alpha-Chlorobenzylphosphonate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution, where a benzyl chloride derivative reacts with diphenyl phosphite. Key variables include temperature (60–80°C), solvent choice (e.g., anhydrous THF), and catalysts like triethylamine. Optimization requires monitoring reaction progress via TLC or HPLC. For reproducibility, inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of intermediates. Evidence from analogous phosphorylations suggests dibenzylphosphoryl chloride derivatives can serve as precursors, with yields improved by slow reagent addition .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ³¹P) to confirm structural integrity, particularly the phosphorus environment and chloro-benzyl substituents. GC/HPLC (≥99% purity threshold) is essential for quantifying organic impurities. Mass spectrometry (ESI-TOF) can validate molecular ion peaks. Cross-referencing with CAS-registered spectral data (e.g., CAS 58263-67-5) ensures consistency .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store under inert gas at –20°C to prevent hydrolysis. Conduct accelerated aging studies by exposing samples to humidity (40–60% RH) and elevated temperatures (40°C) for 1–4 weeks. Monitor degradation via HPLC for byproducts like phosphonic acids. Evidence from sulfone analogs indicates hydrolytic instability in aqueous media, necessitating anhydrous handling .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic environments be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or nucleophile strength. Design systematic studies varying solvents (polar aprotic vs. non-polar) and nucleophiles (e.g., primary vs. tertiary amines). Use kinetic profiling (UV-Vis or in-situ IR) to track reaction rates. Computational modeling (DFT) of transition states can clarify steric/electronic effects of the α-chloro substituent .

Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Target phosphatases or kinases due to the compound’s phosphonate moiety. Use in vitro assays with purified enzymes (e.g., alkaline phosphatase) and measure IC₅₀ values via fluorometric or colorimetric substrates. Compare with aminophosphonic acid derivatives, noting differences in binding affinity from steric bulk introduced by diphenyl groups. Toxicity screening in cell cultures (e.g., HEK293) should precede in vivo studies .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

- Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Explore catalytic methods (e.g., enzyme-mediated phosphorylation) to reduce waste. Life-cycle analysis (LCA) of solvent recovery and atom economy can guide process optimization. Reference green chemistry metrics (E-factor, PMI) from analogous phosphonate syntheses .

Q. What computational approaches are suitable for predicting the degradation pathways of this compound in environmental matrices?

- Methodological Answer : Employ density functional theory (DFT) to model hydrolysis mechanisms, focusing on P–O bond cleavage. Simulate aqueous and soil environments using molecular dynamics (MD) to assess persistence. Validate predictions with LC-MS/MS analysis of degradation products in lab-scale bioreactors .

Q. How does the steric bulk of the diphenyl group influence the compound’s catalytic applications in asymmetric synthesis?

- Methodological Answer : Compare catalytic efficiency with less bulky analogs (e.g., diethyl phosphonates) in model reactions like Michael additions. Use X-ray crystallography or NOESY NMR to study ligand-substrate interactions. Steric parameters (e.g., Tolman cone angles) can quantify spatial effects on enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.